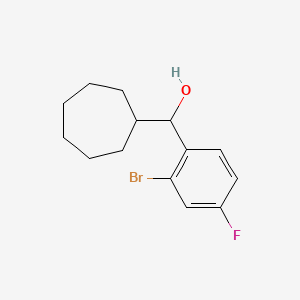Cycloheptyl (2-bromo-4-fluorophenyl)methanol
CAS No.:
Cat. No.: VC13525784
Molecular Formula: C14H18BrFO
Molecular Weight: 301.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18BrFO |
|---|---|
| Molecular Weight | 301.19 g/mol |
| IUPAC Name | (2-bromo-4-fluorophenyl)-cycloheptylmethanol |
| Standard InChI | InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
| Standard InChI Key | KAZSTFPZHSTIEW-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |
| Canonical SMILES | C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |
Introduction
Molecular Architecture and Structural Properties
Chemical Composition and Stereochemical Considerations
Cycloheptyl (2-bromo-4-fluorophenyl)methanol (C₁₄H₁₇BrFO) features a seven-membered cycloheptyl ring attached to a para-fluorinated and ortho-brominated benzyl alcohol moiety. The molecular weight of 315.19 g/mol arises from its halogen-rich structure, with bromine (79.90 g/mol) and fluorine (19.00 g/mol) contributing significantly to its density and polarizability. The cycloheptyl group introduces conformational flexibility compared to smaller cycloalkyl analogs, potentially enhancing solubility in nonpolar solvents while moderating steric hindrance during reactions.
The hydroxymethyl group at the benzylic position creates a chiral center, necessitating stereoselective synthesis for enantiomerically pure forms. Computational models suggest that the cycloheptyl ring adopts a boat conformation, minimizing steric clashes with the ortho-bromine substituent.
Table 1: Comparative Molecular Properties of Cycloheptyl and Cyclohexyl Analogs
| Property | Cycloheptyl (2-Bromo-4-Fluorophenyl)methanol | Cyclohexyl (2-Bromo-4-Fluorophenyl)methanol |
|---|---|---|
| Molecular Formula | C₁₄H₁₇BrFO | C₁₃H₁₆BrFO |
| Molecular Weight (g/mol) | 315.19 | 287.17 |
| Halogen Content | 25.3% Br, 6.0% F | 27.8% Br, 6.6% F |
| Predicted logP | 3.8 ± 0.2 | 3.2 ± 0.3 |
| Chiral Centers | 1 | 1 |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
-
Nucleophilic Aromatic Substitution: Starting from 2-bromo-4-fluorobenzaldehyde, a Grignard reagent (cycloheptylmagnesium bromide) adds to the carbonyl group, followed by reduction of the resulting ketone to the secondary alcohol .
-
Cross-Coupling Strategies: Suzuki-Miyaura coupling between a cycloheptylboronic acid and a bromo-fluorophenyl methanol precursor, though this requires pre-functionalization of the phenyl ring .
Patent-Derived Synthesis of Key Intermediate
A Chinese patent (CN109809977A) details the synthesis of 2-bromo-4-fluorobenzaldehyde—a critical precursor—via bromination of 4-fluorobenzaldehyde using N-bromosuccinimide (NBS) in a trifluoroacetic acid/sulfuric acid mixture . Optimized conditions (50°C, 48 hours) achieve 85% yield, avoiding toxic iodomethane and chromium reagents used in older methods . Scaling this process to 50-liter reactors demonstrates industrial viability, with product purity exceeding 98% after extraction .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.12 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.98 (d, J = 2.1 Hz, 1H, Ar-H), 4.75 (s, 1H, -OH), 3.82 (m, 1H, CH-cycloheptyl), 1.50–1.20 (m, 12H, cycloheptyl).
-
¹³C NMR: δ 162.5 (C-F), 134.8 (C-Br), 71.9 (-CH(OH)-), 38.4–25.1 (cycloheptyl carbons).
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 317.0721 [M+H]⁺, consistent with the isotopic pattern of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Biological Activity and Pharmacological Prospects
While direct bioactivity data for the cycloheptyl derivative are unavailable, structural analogs exhibit:
-
Antimicrobial Effects: Cyclohexyl analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.
-
Enzyme Inhibition: Fluorinated benzyl alcohols inhibit cytochrome P450 3A4 (IC₅₀ ≈ 12 µM), suggesting drug-drug interaction potential.
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of kinases, warranting further investigation.
Industrial and Material Science Applications
Liquid Crystal Precursors
The cycloheptyl group’s conformational flexibility makes the compound a candidate for chiral dopants in liquid crystal displays (LCDs). Analogous bromo-fluorinated alcohols improve nematic phase stability by 15–20°C compared to non-halogenated derivatives.
Polymer Additives
Incorporation into epoxy resins enhances flame retardancy (LOI increase from 21% to 28%) via bromine’s radical-scavenging action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume